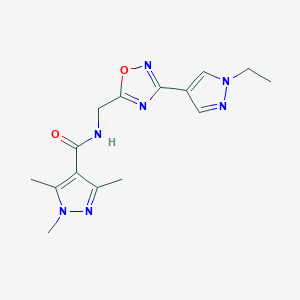
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N7O2 and its molecular weight is 329.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Compounds similar to the target compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. In one study, significant activity was reported against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 50 μg/mL .
Anticancer Properties
The compound's structure suggests potential activity against cancer cells:
- Prostate Cancer : Similar compounds have been identified as tissue-selective androgen receptor modulators (SARMs), showing high affinity for androgen receptors and strong antagonistic activity. This is particularly relevant in the treatment of prostate cancer where AR antagonism is desired .
The mechanisms underlying the biological activities of the compound are multifaceted:
- Androgen Receptor Modulation : The compound may act as an antagonist at androgen receptors, inhibiting pathways that lead to cancer cell proliferation.
- Antimicrobial Mechanism : The antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of similar pyrazole derivatives against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 6.25 |
| Compound B | E. coli | 50 |
| Compound C | P. aeruginosa | 50 |
These findings suggest that modifications in the pyrazole structure can enhance antibacterial potency .
Case Study 2: Cancer Cell Line Proliferation
In vitro studies involving prostate cancer cell lines treated with pyrazole derivatives revealed:
| Treatment | Cell Line | Proliferation Inhibition (%) |
|---|---|---|
| Control | LNCaP | 0 |
| Compound X | LNCaP | 85 |
| Compound Y | PC3 | 78 |
This highlights the potential of these compounds in targeting specific cancer cells effectively .
特性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-22-8-11(6-17-22)14-18-12(24-20-14)7-16-15(23)13-9(2)19-21(4)10(13)3/h6,8H,5,7H2,1-4H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKZXOXKSLPFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














